molecular formula C21H26O2 B051140 (8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol CAS No. 1034298-00-4

(8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol

Cat. No. B051140
CAS RN: 1034298-00-4
M. Wt: 310.4 g/mol
InChI Key: QSHFRYSLRIWFBR-OZMCLOMFSA-N
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Description

(8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol, also known as this compound, is a useful research compound. Its molecular formula is C21H26O2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29747. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallography and Molecular Structure :Research has focused on the crystal structure analysis of steroid derivatives, highlighting their conformation and molecular interactions. For example, studies on compounds structurally related to the queried compound reveal insights into their crystal packing, molecular conformation, and the influence of substituents on their overall structure. These findings are crucial for understanding the physical properties and reactivity of these molecules, as demonstrated in the analysis of various steroidal compounds (Ketuly et al., 2010; Zhou et al., 2015) (Ketuly, Hadi, Khaledi, & Tiekink, 2010); (Zhou, Huang, Zhang, Wang, & Huang, 2015).

Synthesis of Bioactive Molecules :Another area of research involves the synthesis of bioactive molecules derived from or related to the queried compound. These studies aim to explore the biological activities of these molecules, such as antimicrobial, antifungal, and anticancer properties. For instance, triorganotin(IV) derivatives of sodium deoxycholate were synthesized and evaluated for their antimicrobial and antitumor activities, demonstrating the potential therapeutic applications of such compounds (Shaheen et al., 2014) (Shaheen, Ali, Rosario, & Shah, 2014).

Understanding Steroid-related Carcinogenesis :Research has also been directed toward understanding the carcinogenic potential of cyclopenta[a]phenanthrene derivatives, which share structural similarities with the queried compound. These studies contribute to the broader field of carcinogenesis research, particularly in evaluating the tumorigenic activity of polycyclic aromatic hydrocarbons related to steroids. The synthesis and biological evaluation of such compounds provide insights into their interaction with biological systems and potential health risks (Coombs, 1966; Bhatt & Coombs, 1990) (Coombs, 1966); (Bhatt & Coombs, 1990).

properties

IUPAC Name

(8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-4-21(23)12-10-17-15-7-6-14-13(2)5-8-18(22)19(14)16(15)9-11-20(17,21)3/h1,5,8,15-17,22-23H,6-7,9-12H2,2-3H3/t15-,16+,17+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHFRYSLRIWFBR-OZMCLOMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC3C(C2=C(C=C1)O)CCC4(C3CCC4(C#C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CC[C@@H]3[C@@H](C2=C(C=C1)O)CC[C@]4([C@H]3CC[C@]4(C#C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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